Desacetyl Diltiazem

Overview

Description

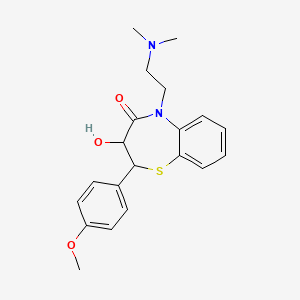

Desacetyl diltiazem (chemical name: (2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one) is a primary metabolite of diltiazem, a benzothiazepine-class calcium channel blocker used to treat hypertension and angina . Structurally, this compound lacks the acetyl group present in the parent compound (Figure 1, ), which alters its pharmacokinetic and pharmacodynamic properties.

Synthesis and Detection:

this compound is synthesized via hydrolysis of diltiazem under acidic, basic, or photolytic conditions . It is identified using HPLC, IR, and NMR techniques, with stability-indicating methods ensuring accurate quantification in pharmaceutical and biological matrices .

Role as a Metabolite: this compound accounts for up to 48.86% of diltiazem degradation products under UV-C irradiation . It also accumulates in plasma during chronic diltiazem administration, contributing to nonlinear pharmacokinetics due to inhibition of diltiazem biotransformation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem typically involves the condensation of β-diethylaminoethyl chloride with 2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. This is followed by acetylation using acetic anhydride .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process includes careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Metabolic Pathways Leading to Desacetyl Diltiazem

This compound (M1) is a primary metabolite of diltiazem (DTZ) formed through desacetylation , a key metabolic reaction mediated by esterases . This reaction involves the removal of the acetyl group from DTZ, resulting in a structurally altered compound with retained pharmacological activity (25–50% of DTZ’s potency) .

The metabolic pathway also involves demethylation processes:

-

N-demethylation : Primarily catalyzed by CYP3A4 , leading to N-monodesmethyl diltiazem .

-

O-demethylation : Catalyzed by CYP2D6 , converting DTZ into O-desmethyl diltiazem .

This compound itself undergoes further transformations, including O-demethylation (via CYP2D6) to form deacetyl O-desmethyl diltiazem and epimerization under acidic/basic conditions .

Decomposition Reactions of Diltiazem to this compound

DTZ degrades into this compound under various stress conditions, as summarized in Table 1 :

The degradation trend follows: hydrolysis > oxidation > acidic > heat > basic . Acidic and basic conditions promote hydrolysis of the ester bond, while photolytic stress induces cleavage of the benzothiazepine ring .

Further Metabolic Transformations of this compound

This compound undergoes secondary metabolic reactions:

-

O-demethylation : Catalyzed by CYP2D6 , forming deacetyl O-desmethyl diltiazem . The Kₘ for this reaction is ~5 μM, indicating high enzyme affinity .

-

Epimerization : Under acidic/basic conditions, leading to structural isomerization .

-

Glucuronidation/Sulfation : Terminal metabolites include deacetyl N,O-didesmethyl diltiazem and its conjugates .

Stability and Storage Considerations

This compound’s formation is influenced by storage conditions:

-

Plasma stability : DTZ and its metabolites degrade significantly after 12 weeks at -20°C, with this compound accumulating .

-

Buffer effects : Sodium fluoride (1%, 0.1 M) inhibits DTZ-to-desacetyl diltiazem conversion, particularly at -70°C .

Analytical Methods for Detection

Table 2 compares validated analytical methods for studying this compound:

These methods enable quantification of this compound in plasma and degradation studies .

Pharmacokinetic Implications

This compound’s pharmacological activity (25–50% of DTZ) and its stability under stress conditions highlight its role in therapeutic outcomes. Its formation during drug storage or in vivo metabolism necessitates careful handling and analytical monitoring .

Scientific Research Applications

Pharmacokinetics and Stability Studies

Desacetyl diltiazem is recognized for its significant presence in plasma, typically accounting for 10% to 20% of the parent drug's concentration. It exhibits 25% to 50% of the coronary vasodilatory potency compared to diltiazem itself . The stability of this compound in human plasma has been investigated using advanced analytical techniques such as Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). A study demonstrated a reliable method for quantifying this compound alongside diltiazem and its other metabolite, N-desmethyl diltiazem, showing consistent recovery rates across various concentration levels .

| Analyte | Low Quality Control (LQC) | Medium Quality Control (MQC) | High Quality Control (HQC) |

|---|---|---|---|

| Diltiazem | 82.9% | 75.4% | 76.7% |

| N-desmethyl diltiazem | 76.6% | 69.4% | 71.9% |

| This compound | 72.9% | 66.9% | 92.4% |

This table summarizes the recovery rates of different analytes during stability studies, indicating that this compound can be reliably measured even after prolonged storage conditions .

Therapeutic Applications

This compound has been studied for its therapeutic effects, particularly in cardiovascular diseases. Its vasodilatory properties make it a candidate for treating conditions such as hypertension and angina pectoris. Research indicates that this compound may enhance the therapeutic efficacy of diltiazem by contributing to overall vascular relaxation and reducing myocardial oxygen demand .

In addition to its cardiovascular applications, this compound has been implicated in studies related to drug toxicity and overdose scenarios. A notable case involved a patient who ingested a lethal dose of diltiazem, leading to significant concentrations of both diltiazem and this compound being detected post-mortem in various tissues including blood and organs . This highlights the importance of understanding this compound's pharmacokinetics in clinical toxicology.

Metabolism and Drug Interaction Studies

This compound is a major degradation product of diltiazem, formed through hydrolysis processes. Understanding its metabolic pathways is crucial for predicting drug interactions and potential side effects when used in combination therapies . Studies have shown that this compound can influence the pharmacodynamics of other drugs metabolized via similar pathways, necessitating careful monitoring during polypharmacy.

Mechanism of Action

The compound exerts its effects by reducing the transmembrane influx of calcium ions into cells of cardiac muscle and smooth musculature of vessels. This leads to the dilation of coronary and peripheral vessels, increased coronary blood flow, and prevention of coronary artery spasms. The molecular targets include calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle relaxation .

Comparison with Similar Compounds

Desacetyl diltiazem is compared here with other diltiazem metabolites and structurally related calcium channel modulators.

Structural and Functional Differences

Table 1: Key Structural and Functional Properties

Key Observations :

- This compound exhibits higher calcium channel binding affinity than M2 and M4 but lower than diltiazem and MA .

- Its weak inhibition of diltiazem metabolism (ki = 608 μM) contrasts with MA (ki = 88.3 μM), suggesting less impact on parent drug clearance .

Pharmacokinetic and Stability Profiles

Table 2: Pharmacokinetic and Stability Data

Key Observations :

- This compound degrades 2–3 times faster than diltiazem under stress conditions, necessitating robust stability-indicating assays .

- Co-administration with efavirenz reduces this compound exposure more severely than MA or diltiazem itself, highlighting metabolic vulnerabilities .

Analytical and Clinical Relevance

Table 3: Analytical Parameters

| Parameter | This compound | Diltiazem |

|---|---|---|

| LOD (μg/mL) | 0.0633 | 0.0408 |

| LOQ (μg/mL) | 0.450 | 0.2668 |

| HPLC Resolution | ≥3.0 | Baseline separation |

Clinical Implications :

- This compound accumulates 2-fold in CYP2D6*10 genotype patients, unlike other metabolites, suggesting genotype-specific dosing considerations .

Q & A

Basic Research Questions

Q. What analytical methods are validated for quantifying Desacetyl Diltiazem in biological matrices?

- Answer : Liquid chromatography-mass spectrometry (LC-MS) and capillary zone electrophoresis (CZE) are widely used. LC-MS offers high sensitivity for detecting this compound in human plasma, with chromatographic separation achieved at 0.85 minutes under optimized conditions . CZE methods validated for plasma analysis show precision (RSD < 2%) and linearity across therapeutic ranges . Ensure method validation includes system suitability criteria (e.g., tailing factor ≤ 2.0, RSD ≤ 2.0% for peak areas) .

Q. How is this compound formed as a metabolite of Diltiazem, and what is its pharmacological relevance?

- Answer : this compound arises via enzymatic deacetylation of Diltiazem, primarily mediated by esterases. It retains calcium channel antagonism and inhibits CYP3A4, impacting the metabolism of co-administered drugs . Analytical separation from Diltiazem is feasible using gas chromatography or HPLC, critical for pharmacokinetic studies .

Advanced Research Questions

Q. How should researchers design experiments to correlate in vitro dissolution with in vivo absorption of this compound?

- Answer : Use a linear regression model comparing Fraction Dissolved (FRD) and Fraction Absorbed (FRA). For this compound, the slope (1.005) and intercept (-0.033) derived from dissolution-absorption studies indicate a near-perfect correlation (r² = 0.992). Include multiple formulations (e.g., A–D) to assess impurity effects on absorption .

Q. How can contradictory pharmacokinetic data be resolved when this compound is co-administered with CYP3A4 inducers/inhibitors?

- Answer : Conduct drug interaction studies with controlled variables (e.g., efavirenz co-administration reduces this compound AUC by 75%). Use crossover designs and population pharmacokinetic modeling to adjust dosing regimens. Monitor metabolite ratios (this compound/Diltiazem) to identify enzyme induction effects .

Q. What methodological considerations are critical for quantifying this compound impurities in pharmaceutical formulations?

- Answer : Employ reverse-phase HPLC with UV detection, as validated in stability studies. For example, Formulation C showed 0.09% impurity (RSD ± 0.01%) under accelerated conditions. Include system suitability tests (e.g., relative retention time: 0.67 for this compound vs. 1.00 for Diltiazem) .

Q. How do researchers establish in vitro-in vivo correlations (IVIVC) for this compound?

- Answer : Develop Level A IVIVC by correlating dissolution profiles (e.g., 85% dissolved at 30 minutes) with absorption rates. Use Wagner-Nelson or Loo-Riegelman methods for deconvolution. The slope difference between this compound (1.005) and Diltiazem (0.852) highlights formulation-dependent absorption .

Q. What validation parameters are essential for bioanalytical methods targeting this compound?

- Answer : Include specificity (no matrix interference), accuracy (85–115% recovery), and precision (intra-day RSD ≤ 15%). For LC-MS, optimize ion transitions (e.g., m/z 415 → 165 for this compound). Cross-validate with incurred sample reanalysis (ISR) to ensure reproducibility .

Q. How does this compound’s enzymatic inhibition affect its own pharmacokinetics in disease models?

- Answer : In hepatic impairment models, reduced CYP3A4 activity increases this compound exposure. Use physiologically based pharmacokinetic (PBPK) modeling to simulate enzyme kinetics. Compare with clinical data from drug interaction studies (e.g., efavirenz co-administration) to validate hypotheses .

Q. Methodological Best Practices

- Statistical Analysis : Apply ANOVA for formulation comparisons (e.g., impurity levels in Formulations A vs. D) .

- Data Presentation : Use scatter plots with regression lines for IVIVC (slope, intercept, r²) and bar charts for impurity quantification (mean ± SD) .

- Ethical Compliance : Adhere to USP guidelines for system suitability and ICH Q2(R1) for method validation .

Properties

Molecular Formula |

C20H24N2O3S |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one |

InChI |

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3 |

InChI Key |

NZHUXMZTSSZXSB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.